molecular formula C12H22N4S4 B1214706 Milneb CAS No. 3773-49-7

Milneb

Cat. No.: B1214706
CAS No.: 3773-49-7
M. Wt: 350.6 g/mol
InChI Key: JZFICWYCTCCINF-UHFFFAOYSA-N
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Description

Milneb is a dithiocarbamate fungicide with the molecular formula C12H22N4S4. It is known for its broad-spectrum antifungal properties and is widely used in agriculture to protect crops from various fungal diseases. This compound is part of the ethylene-bis-dithiocarbamate (EBDC) group of fungicides, which are characterized by their ability to form stable complexes with metal ions, enhancing their fungicidal activity .

Mechanism of Action

Target of Action

Milneb, also known as Thiadiazin, is a type of dithiocarbamate (DTC) which are primarily used as fungicides . The primary targets of this compound are various plant pathogens, including fungi, bacteria, plants, and insects . The compound’s action is characterized by a broad spectrum of activity against these targets .

Mode of Action

The mechanism of action of this compound exploits its strong metal binding capacity with Cu (II), Fe (II), Fe (III), Co (II), Mn (II), Ni (II), and Pb (II), acting as enzyme inhibitors . Specifically, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition is achieved through the compound’s strong metal binding capacity, which allows it to act as an enzyme inhibitor

Pharmacokinetics

It is noted that most dtcs, including this compound, are polymeric in nature and have low solubility in water .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition disrupts the normal functioning of these constituents, thereby affecting the overall health and growth of the targeted pathogens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the environmental degradation of DTCs in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . Despite this, they are among the most frequently detected pesticides in the European Union (EU), also with a high frequency of maximum residue level (MRL) exceedances .

Preparation Methods

Synthetic Routes and Reaction Conditions

Milneb is synthesized through the reaction of ethylenediamine with carbon disulfide in the presence of a base, followed by the addition of methyl iodide. The reaction conditions typically involve:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalyst: Sodium hydroxide or potassium hydroxide

The reaction proceeds through the formation of an intermediate dithiocarbamate salt, which is then methylated to produce this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes:

    Raw Material Handling: Safe and efficient handling of ethylenediamine, carbon disulfide, and methyl iodide

    Reaction Control: Precise control of reaction temperature, pressure, and pH

    Purification: Removal of impurities through filtration, crystallization, and drying

Chemical Reactions Analysis

Types of Reactions

Milneb undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, alcohols, thiols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols

    Substitution Products: Various substituted dithiocarbamates

Scientific Research Applications

Milneb has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Milneb is compared with other dithiocarbamate fungicides, such as:

    Mancozeb: Similar in structure but contains manganese and zinc ions, providing additional protective effects.

    Zineb: Contains zinc ions and is used for similar agricultural applications.

    Thiram: A dimethyl dithiocarbamate with broader applications, including use as a seed treatment and animal repellent.

This compound’s uniqueness lies in its specific molecular structure, which allows for the formation of stable metal complexes and its broad-spectrum antifungal activity .

Properties

IUPAC Name

3-[2-(4,6-dimethyl-2-sulfanylidene-1,3,5-thiadiazinan-3-yl)ethyl]-4,6-dimethyl-1,3,5-thiadiazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4S4/c1-7-13-9(3)19-11(17)15(7)5-6-16-8(2)14-10(4)20-12(16)18/h7-10,13-14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFICWYCTCCINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(SC(=S)N1CCN2C(NC(SC2=S)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042159
Record name Milneb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3773-49-7
Record name Milneb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3773-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milneb [ANSI:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milneb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILNEB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GJG42DIN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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